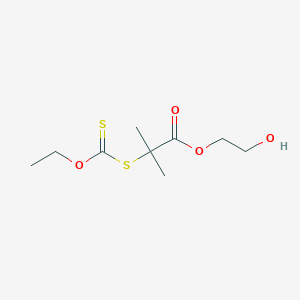

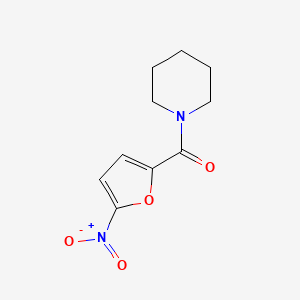

![molecular formula C17H16N2O2 B3006511 N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide CAS No. 1423760-84-2](/img/structure/B3006511.png)

N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide

The compound N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. While the specific compound is not directly studied in the provided papers, related compounds and functional groups have been investigated, which can shed light on the potential characteristics and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved regioselective attacks and cyclization by the cyanoacetamido moiety on various chemical reagents . These methods could potentially be adapted for the synthesis of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography . This method provides detailed information about the solid-state properties of these compounds, including their molecular conformations and intermolecular interactions. The molecular structure of the compound would likely be complex, with the potential for interesting conformational dynamics due to the presence of the cyclopropyl and benzofuran moieties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes leads to a variety of products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide resulted in unexpected products due to a Beckmann-type rearrangement . These studies suggest that the compound may also undergo interesting chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The thermolysis of an N-methylacetamido cyclopropane resulted in the formation of a cyclopentenone, demonstrating the thermal reactivity of the cyclopropane moiety . These findings indicate that N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide may exhibit unique physical and chemical properties that could be exploited in various applications, such as sensing or as a synthetic intermediate in organic chemistry.

Scientific Research Applications

Chemical Synthesis and Biological Activity

This compound falls within the broader category of chemicals that exhibit potential for various applications in scientific research due to their structural and functional properties. The literature reveals research on compounds with similar structures, highlighting their synthesis, potential biological activities, and applications in developing therapeutic agents.

Synthesis and Structural Modification

Chemical synthesis techniques, such as the Kulinkovich cyclopropanation, are pivotal in constructing N-acyliminium ions and related compounds, enabling the efficient synthesis of bi- and tricyclic lactams. Such methodologies are essential for developing compounds with potential therapeutic applications, indicating the significance of structural modification in drug discovery (Ollero et al., 1999).

Anticonvulsant Potential

Research on benzofuran-acetamide scaffolds, similar in structure to the compound , has demonstrated potential anticonvulsant activity. These compounds have been synthesized and evaluated against the maximal electroshock induced seizures model in mice, showing promising results in preventing seizure spread at low doses. Such findings underscore the therapeutic potential of structurally related compounds in treating epilepsy (Shakya et al., 2016).

Antimicrobial and Antitumor Activities

Compounds bearing the benzofuran moiety have been investigated for their antimicrobial and cytotoxic activities, highlighting the versatility of these structures in medicinal chemistry. Novel azetidine-2-one derivatives of 1H-benzimidazole, for example, exhibit significant antibacterial and cytotoxic properties in vitro, suggesting the potential of benzofuran derivatives in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).

properties

IUPAC Name |

N-(1-cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-10-17(4-5-17)19-16(20)8-13-9-21-15-7-12-3-1-2-11(12)6-14(13)15/h6-7,9H,1-5,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLPWRZEXHMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)NC4(CC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

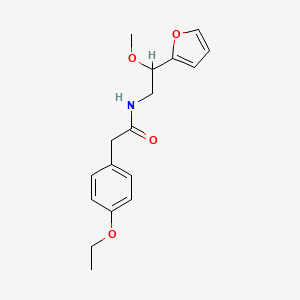

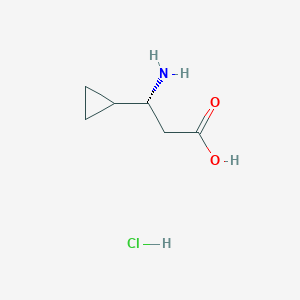

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)

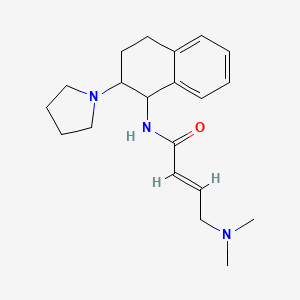

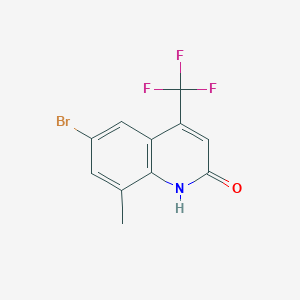

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

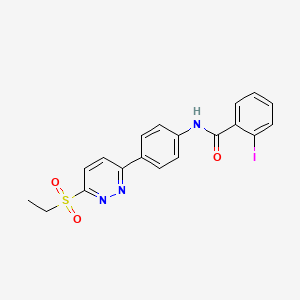

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

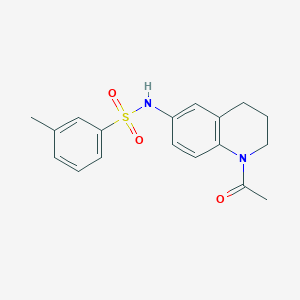

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)